molecular formula C9H17NO B12977612 (5-Oxaspiro[3.5]nonan-8-yl)methanamine

(5-Oxaspiro[3.5]nonan-8-yl)methanamine

Cat. No.: B12977612
M. Wt: 155.24 g/mol
InChI Key: QDOLICQFKUYSJC-UHFFFAOYSA-N
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Description

(5-Oxaspiro[3.5]nonan-8-yl)methanamine: is a chemical compound with the molecular formula C₉H₁₇NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxaspiro[3.5]nonan-8-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-Oxaspiro[3.5]nonan-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (5-Oxaspiro[35]nonan-8-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, which could lead to the development of new pharmaceuticals or bioactive molecules.

Medicine: In medicine, (5-Oxaspiro[3.5]nonan-8-yl)methanamine is explored for its potential therapeutic properties. Its structural features may enable it to interact with specific biological pathways, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique structure allows for the creation of materials with specific properties, useful in various industrial applications.

Mechanism of Action

The mechanism of action of (5-Oxaspiro[3.5]nonan-8-yl)methanamine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (5-Oxaspiro[3.5]nonan-8-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.

    (5-Oxaspiro[3.5]nonan-8-yl)amine: Similar to the target compound but lacks the methylene bridge.

Uniqueness: (5-Oxaspiro[3.5]nonan-8-yl)methanamine is unique due to its specific spirocyclic structure combined with the methanamine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-8-ylmethanamine

InChI

InChI=1S/C9H17NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-7,10H2

InChI Key

QDOLICQFKUYSJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)CN

Origin of Product

United States

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